molecular formula C22H20IN3O4 B5297540 methyl {4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-iodo-6-methoxyphenoxy}acetate

methyl {4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-iodo-6-methoxyphenoxy}acetate

Cat. No.: B5297540
M. Wt: 517.3 g/mol
InChI Key: PXOMSBOZORPGIZ-CHHVJCJISA-N
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Description

Methyl {4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-iodo-6-methoxyphenoxy}acetate is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure, which includes a cyano group, an iodo substituent, and a methoxyphenoxy group, makes it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of methyl {4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-iodo-6-methoxyphenoxy}acetate typically involves multiple steps:

Chemical Reactions Analysis

Methyl {4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-iodo-6-methoxyphenoxy}acetate undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmacological activities.

    Biology: The benzimidazole moiety is known for its ability to interact with biological macromolecules, making this compound useful in studying enzyme inhibition and receptor binding.

    Medicine: Due to its structural similarity to other benzimidazole derivatives, it may have potential as an antimicrobial or anticancer agent.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl {4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-iodo-6-methoxyphenoxy}acetate involves its interaction with various molecular targets:

    Enzyme Inhibition: The benzimidazole core can inhibit enzymes by mimicking the structure of natural substrates.

    Receptor Binding: The compound can bind to specific receptors, altering their activity and leading to various biological effects.

    Pathway Modulation: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Methyl {4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-iodo-6-methoxyphenoxy}acetate can be compared with other benzimidazole derivatives:

    Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.

    Albendazole: An antiparasitic agent used to treat helminth infections.

    Mebendazole: Another antiparasitic agent with a broad spectrum of activity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

methyl 2-[4-[(Z)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2-iodo-6-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20IN3O4/c1-12-5-17-18(6-13(12)2)26-22(25-17)15(10-24)7-14-8-16(23)21(19(9-14)28-3)30-11-20(27)29-4/h5-9H,11H2,1-4H3,(H,25,26)/b15-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOMSBOZORPGIZ-CHHVJCJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC(=C(C(=C3)I)OCC(=O)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N=C(N2)/C(=C\C3=CC(=C(C(=C3)I)OCC(=O)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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